molecular formula C12H13F3N2O2 B2704687 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one CAS No. 1903058-29-6

4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

Cat. No. B2704687
CAS RN: 1903058-29-6
M. Wt: 274.243
InChI Key: IIHGAAIMYUTKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Scientific Research Applications

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, have seen widespread use in numerous industrial and commercial applications due to their unique properties. These substances, including 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, potentially degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) when released into the environment. Understanding their environmental biodegradability and the pathways through which they degrade is crucial for evaluating their environmental fate and effects. Studies focusing on microbial degradation and the effects of environmental conditions on the degradation process have provided insight into the potential environmental impacts and regulatory considerations for these chemicals (Liu & Avendaño, 2013).

Water Treatment and Removal

The behavior and fate of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in water treatment processes have been extensively reviewed. These substances are resistant to degradation and have been detected in drinking water, raising concerns due to their bioaccumulative and toxic properties. Understanding the effectiveness of different water treatment processes, such as activated carbon adsorption, ion exchange, and membrane filtration, in removing PFASs is crucial for protecting human health and the environment. This knowledge aids in the development of more effective treatment strategies to ensure the safety of drinking water supplies from PFAS contamination (Rahman, Peldszus, & Anderson, 2014).

Synthesis and Applications in Organic Chemistry

Research on the synthesis of N-heterocycles using tert-butanesulfinamide has highlighted the importance of compounds like 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in organic chemistry. Chiral sulfinamides serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being extensively used. This review covers the asymmetric synthesis of N-heterocycles via sulfinimines, demonstrating the wide applicability of such compounds in creating structurally diverse natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name

4,4,4-trifluoro-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)4-3-11(18)17-7-10(8-17)19-9-2-1-5-16-6-9/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHGAAIMYUTKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

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